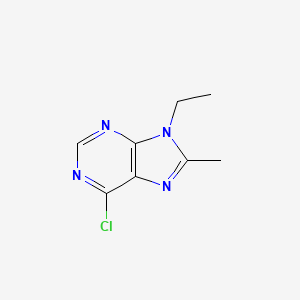
6-Chloro-9-ethyl-8-methyl-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-ethyl-8-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4. It belongs to the purine family, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 9th position, and a methyl group at the 8th position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine typically involves the chlorination of 9-ethyl-8-methyl-9H-purine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Alkylation of 8-methyl-9H-purine to introduce the ethyl group.
- Chlorination at the 6th position using chlorinating agents.
- Purification through recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
6-Chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-9-ethyl-8-methyl-9H-purine or 6-methoxy-9-ethyl-8-methyl-9H-purine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
科学研究应用
6-Chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-9-ethyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of nucleic acid functions, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
6-Chloro-8-methyl-9H-purine: Lacks the ethyl group at the 9th position.
6-Chloro-9-isopropyl-9H-purine: Contains an isopropyl group instead of an ethyl group.
6-Chloro-9-cyclopentyl-9H-purine: Features a cyclopentyl group at the 9th position.
Uniqueness
6-Chloro-9-ethyl-8-methyl-9H-purine is unique due to the specific combination of substituents on the purine ring. The presence of both an ethyl and a methyl group, along with the chlorine atom, imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
6-Chloro-9-ethyl-8-methyl-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of human phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has implications in various therapeutic areas, including cancer treatment and inflammatory diseases. This article reviews its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H10ClN5 and a molecular weight of 201.65 g/mol. Its structure consists of a purine base with an ethyl group at the 9-position and a methyl group at the 8-position, along with a chlorine substituent at the 6-position. This unique arrangement contributes to its biological activity.
The primary mechanism by which this compound exerts its effects is through the inhibition of PI3Kδ. This enzyme plays a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of PI3Kδ can lead to reduced tumor growth and improved outcomes in various cancers.
Inhibition of PI3Kδ
Research indicates that this compound effectively inhibits PI3Kδ activity, which is crucial for the proliferation of certain cancer cells. In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antioxidant Properties
In addition to its role as a PI3Kδ inhibitor, this compound exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is vital for protecting cellular components from damage and may contribute to its therapeutic effects in inflammatory conditions .
Table 1: Biological Activities of this compound
Case Study: Cancer Treatment
A notable study investigated the effects of this compound on human lymphoma cells. The results indicated a significant reduction in cell proliferation rates when treated with this compound. The study concluded that the compound's ability to inhibit PI3Kδ was directly correlated with its effectiveness in inducing apoptosis in these cells .
Structure-Affinity Relationships
Understanding the structure-affinity relationships of this compound is essential for optimizing its biological activity. Variations in substituents at different positions on the purine ring can alter its affinity for target enzymes like PI3Kδ. For instance, modifications at the 6-position have been shown to enhance inhibitory potency against PI3Kδ, suggesting that further structural optimization could lead to more effective therapeutic agents .
属性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC 名称 |
6-chloro-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |
InChI 键 |
MHGFRRCKBUUXGV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC2=C1N=CN=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















